Desfluoro Fluvoxamine

Description

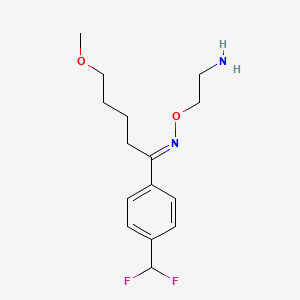

Desfluoro Fluvoxamine (synonym: Fluvoxamine EP Impurity E) is a process-related impurity identified during the synthesis of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used primarily for obsessive-compulsive disorder (OCD) and depression. Structurally, it differs from Fluvoxamine by the absence of one fluorine atom, resulting in the molecular formula C₁₅H₂₂F₂N₂O₂ (molecular weight: 300.34 g/mol) compared to Fluvoxamine’s C₁₅H₂₁F₃N₂O₂ (318.34 g/mol) . This impurity arises during manufacturing and is rigorously controlled to meet regulatory limits (typically ≤0.15% in APIs) to ensure drug safety .

Properties

IUPAC Name |

2-[(E)-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22F2N2O2/c1-20-10-3-2-4-14(19-21-11-9-18)12-5-7-13(8-6-12)15(16)17/h5-8,15H,2-4,9-11,18H2,1H3/b19-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREIMYRIFHIJAG-XMHGGMMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217214-94-2 | |

| Record name | Desfluoro fluvoxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217214942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESFLUORO FLUVOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUK01AF9IB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of Desfluoro Fluvoxamine involves several steps, starting from the appropriate precursor compoundsReaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Desfluoro Fluvoxamine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Psychiatric Disorders

Fluvoxamine in Anxiety and Mood Disorders

Fluvoxamine has been extensively studied for its efficacy in treating anxiety disorders, including:

- Obsessive-Compulsive Disorder (OCD) : Fluvoxamine has demonstrated significant effectiveness in reducing OCD symptoms. A meta-analysis indicated that fluvoxamine is superior to placebo, with response rates showing substantial improvement in obsessive and compulsive behaviors .

- Social Anxiety Disorder (SAD) : Clinical trials have shown that fluvoxamine effectively reduces symptoms of SAD, with patients reporting significant improvements compared to placebo groups .

- Body Dysmorphic Disorder (BDD) : In an open-label study involving 30 subjects with BDD, fluvoxamine treatment resulted in a significant decrease in symptom severity as measured by the Yale-Brown Obsessive Compulsive Scale Modified for BDD .

Table 1: Efficacy of Fluvoxamine in Anxiety Disorders

| Disorder | Study Type | Sample Size | Response Rate (%) | Significant Improvement |

|---|---|---|---|---|

| Obsessive-Compulsive Disorder | Randomized Controlled Trial | 86 | 42 | Yes |

| Social Anxiety Disorder | Randomized Controlled Trial | 100 | 63 | Yes |

| Body Dysmorphic Disorder | Open-label Study | 30 | 63.3 | Yes |

Treatment of COVID-19

Clinical Trials and Efficacy

Recent studies have explored the role of fluvoxamine in the treatment of COVID-19. The TOGETHER trial demonstrated that fluvoxamine significantly reduced the risk of clinical deterioration among outpatients with mild COVID-19. In this double-blind, placebo-controlled study involving 741 participants, none of the patients treated with fluvoxamine required hospitalization compared to those receiving placebo .

Mechanisms of Action

Fluvoxamine's potential benefits in COVID-19 are attributed to its anti-inflammatory properties and effects on the sigma-1 receptor, which may help mitigate cytokine storms associated with severe cases of the virus. It also appears to influence viral replication and immune response through various pathways .

Table 2: Summary of COVID-19 Clinical Trials Involving Fluvoxamine

| Study Name | Sample Size | Treatment Duration | Fluvoxamine Dosage | Clinical Deterioration Rate (%) |

|---|---|---|---|---|

| TOGETHER | 741 | 10 days | 100 mg twice daily | 0% (0/272) |

| STOP COVID | 272 | 15 days | 100 mg twice daily | 4.8% (13/272) |

| Kirenga et al. | 94 | 10 days | 100 mg twice daily | 45.7% (43/94) |

Other Potential Applications

Neuroinflammation and Delirium

Emerging research suggests that fluvoxamine may have neuroprotective effects and could be beneficial in treating delirium and neuroinflammatory conditions. Studies indicate that it can reduce inflammatory markers and improve cognitive function in models of neurodegenerative diseases .

Mechanism of Action

Desfluoro Fluvoxamine exerts its effects by inhibiting the reuptake of serotonin at the neuronal membrane, thereby increasing serotonin levels in the synaptic cleft. This enhances serotonergic neurotransmission, which is associated with mood regulation and reduction of anxiety . The compound also interacts with sigma-1 receptors, which play a role in modulating inflammation and neuroprotection .

Comparison with Similar Compounds

Table 1: Structural Comparison of Desfluoro Fluvoxamine and Fluvoxamine

This compound is synthesized through pathways analogous to Fluvoxamine but with deviations in fluorination steps, leading to hydrogen substitution at a critical position . This structural alteration impacts spectroscopic profiles, such as reduced fluorine splitting in ¹³C NMR and fewer signals in ¹⁹F NMR (e.g., two fluorines instead of three) .

Comparison with Other Process-Related Impurities

Table 2: Comparison of Fluvoxamine-Related Impurities

Desmethyl Fluvoxamine, another impurity, lacks a methyl group instead of a fluorine, altering its pharmacokinetic properties. Both impurities are monitored via HPLC, but this compound requires specialized fluorine-sensitive NMR for structural confirmation due to its distinct ¹⁹F profile .

Analytical Methodologies for Detection and Quantification

Table 3: Analytical Parameters for this compound

Stability-indicating HPLC methods are validated to separate this compound from Fluvoxamine, ensuring impurity levels remain within pharmacopeial limits . The limit of detection (LOD) for similar desfluoro impurities (e.g., in ezetimibe) is ~0.012–0.043%, suggesting comparable sensitivity for Fluvoxamine’s impurity .

Biological Activity

Desfluoro fluvoxamine (DF-FLX) is a derivative of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of obsessive-compulsive disorder and depression. Recent studies have highlighted DF-FLX's potential biological activities, particularly in neuroprotection and anti-inflammatory effects, which may extend its therapeutic applications. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of DF-FLX's biological activity.

This compound is characterized by the molecular formula and has been identified as a compound with significant pharmacological properties. Its structure, which includes fluorine substitutions, enhances its binding affinity to various receptors compared to its parent compound, fluvoxamine.

DF-FLX exhibits several mechanisms that contribute to its biological activity:

- Serotonin Reuptake Inhibition : Similar to fluvoxamine, DF-FLX inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft. This mechanism is crucial for its antidepressant effects.

- Sigma-1 Receptor Agonism : DF-FLX shows a strong affinity for the sigma-1 receptor (S1R), which is implicated in neuroprotection and modulation of inflammatory responses. Activation of S1R is believed to mitigate stress responses in neuronal cells, potentially reducing neuroinflammation associated with various neurological disorders .

- Neurogenesis Stimulation : Research indicates that DF-FLX can promote oligodendrogenesis from neural stem cells (NSCs), enhancing myelination and supporting neuronal health .

Biological Activity Data

The following table summarizes key findings related to the biological activity of DF-FLX:

Case Study 1: Neuroprotection in Multiple Sclerosis

A study explored the effects of DF-FLX on neural stem cells derived from patients with multiple sclerosis (MS). The results demonstrated that treatment with DF-FLX significantly increased NSC viability and promoted their differentiation into oligodendrocytes, suggesting a potential therapeutic role in demyelinating diseases .

Case Study 2: COVID-19 Treatment

In a randomized controlled trial involving symptomatic COVID-19 patients, DF-FLX was administered at doses starting from 50 mg up to 100 mg twice daily. The results indicated that patients receiving DF-FLX had a significantly lower rate of clinical deterioration compared to those on placebo, supporting its use as an adjunct therapy in viral infections .

Q & A

Q. What are the established synthetic pathways for Desfluoro Fluvoxamine, and how can researchers ensure reproducibility in its synthesis?

this compound synthesis typically involves fluorination avoidance strategies during the alkylation of the parent compound. Key steps include chiral resolution to isolate enantiomers and purification via preparative HPLC. To ensure reproducibility, document reaction conditions (temperature, solvent ratios, catalyst loadings) and validate purity using NMR (≥99% purity) and mass spectrometry. Cross-reference protocols with prior synthetic studies to align with standardized methodologies .

Q. How should researchers characterize this compound’s primary pharmacological targets in vitro?

Use radioligand binding assays to quantify affinity for serotonin transporters (SERT) and sigma-1 receptors. For SERT, employ [³H]-paroxetine competition assays in transfected HEK293 cells. For sigma-1 receptors, utilize [³H]-pentazocine displacement in cortical membrane preparations. Include positive controls (e.g., fluvoxamine for SERT, haloperidol for sigma-1) and validate results with dose-response curves (IC₅₀ calculations) .

Q. What experimental designs are recommended for assessing this compound’s pharmacokinetic profile in preclinical models?

Conduct single-dose pharmacokinetic studies in rodents (e.g., Sprague-Dawley rats) using LC-MS/MS for plasma quantification. Parameters include Cₘₐₓ, Tₘₐₓ, AUC₀–₂₄, and half-life. Administer via oral gavage and intravenous routes to calculate bioavailability. Ensure sample size adequacy (n ≥ 6/group) and control for diet, circadian rhythms, and sex differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across depression models?

Contradictions often arise from heterogeneous outcome measures (e.g., HAM-D vs. MADRS scales) or model validity (e.g., forced swim test vs. chronic mild stress). Address this by standardizing endpoints (e.g., MADRS for anhedonia-focused studies) and stratifying analyses by disease subtype. Use meta-regression to adjust for baseline severity and publication bias .

Q. What methodologies are optimal for investigating this compound’s differential receptor binding compared to fluvoxamine?

Employ molecular dynamics simulations to compare binding poses at SERT and sigma-1 receptors. Validate computationally predicted differences with functional assays: measure intracellular Ca²⁺ flux (sigma-1 activity) and serotonin reuptake inhibition (SERT activity) in parallel. Use enantiomerically pure samples to isolate stereochemical effects .

Q. How should researchers design studies to evaluate this compound’s potential off-target effects in neurodegenerative models?

Utilize transgenic models (e.g., APP/PS1 mice for Alzheimer’s) and assess biomarkers (e.g., Aβ42, phosphorylated tau). Combine behavioral assays (Morris water maze) with proteomic profiling to identify off-target pathways. Include a fluvoxamine comparator arm and power studies to detect ≥30% effect size differences .

Methodological Considerations for Data Analysis

Q. What statistical approaches mitigate Type I errors in dose-response studies of this compound?

Apply hierarchical Bayesian modeling to pool data across dose-ranging trials. Adjust for multiplicity using Holm-Bonferroni correction and pre-specify primary endpoints to avoid data dredging. Report confidence intervals rather than p-values alone to contextualize effect sizes .

Q. How can researchers optimize in vivo experimental conditions to control for this compound’s variable blood-brain barrier penetration?

Measure brain-to-plasma ratios via microdialysis in freely moving rodents. Correlate CNS exposure with target engagement using ex vivo receptor occupancy assays. If penetration is low, consider prodrug derivatization or co-administration with P-glycoprotein inhibitors (e.g., elacridar) .

Addressing Contradictory Findings

Q. What strategies validate this compound’s mechanism of action when in vitro and in vivo data conflict?

Perform knock-down/knock-out experiments (e.g., SERT⁻/⁻ mice) to isolate receptor contributions. Use positron emission tomography (PET) with [¹¹C]-DASB to confirm SERT occupancy in vivo. Reconcile discrepancies by testing metabolites for off-target activity .

Q. How should researchers contextualize this compound’s therapeutic index relative to other SSRIs?

Calculate TI as the ratio of LD₅₀ (acute toxicity) to ED₅₀ (efficacy dose) in matched models. Compare safety margins using meta-analytic hazard ratios for adverse events (e.g., QT prolongation, gastrointestinal effects). Prioritize head-to-head trials with active controls (e.g., escitalopram) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.